molecular formula C19H32ClNO3 B6024312 (2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride

(2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride

Cat. No.: B6024312
M. Wt: 357.9 g/mol
InChI Key: DWCMGDCTFBWDNR-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride is a complex organic compound that features a unique adamantane core structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride typically involves multiple steps, starting with the functionalization of the adamantane core. One common method is the radical functionalization of adamantane, which can be achieved using radical initiators and specific reaction conditions . The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

    Reduction: The carboxylate group can be reduced to alcohols or other derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a drug candidate. The adamantane core is known for its ability to interact with biological membranes, making it a valuable scaffold for designing drugs that target specific cellular pathways .

Medicine

Medically, derivatives of adamantane have been explored for their antiviral and neuroprotective properties. The inclusion of the piperidine ring and hydroxyl group in this compound may enhance its pharmacological activity .

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its stability and rigidity make it an ideal candidate for creating durable and high-performance materials .

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The adamantane core can insert into lipid bilayers, affecting membrane fluidity and function. The piperidine ring may interact with neurotransmitter receptors, modulating their activity. These interactions can lead to various biological effects, including antiviral and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

Uniqueness

(2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride is unique due to the presence of both a piperidine ring and a hydroxyl group, which confer additional reactivity and potential biological activity compared to other adamantane derivatives .

Properties

IUPAC Name

(2-hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.ClH/c21-17(12-20-4-2-1-3-5-20)13-23-18(22)19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-17,21H,1-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCMGDCTFBWDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC(=O)C23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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